molecular formula C21H23NO5 B5357934 ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5357934
M. Wt: 369.4 g/mol
InChI Key: NJBANOUXSXPDKH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, ethyl 2-methyl-1H-indole-3-carboxylate, and appropriate reagents for functional group transformations.

    Stepwise Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-keto or 5-aldehyde derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex indole derivatives.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its indole core, which is known to interact with various biological targets.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The indole core is known to bind to various protein targets, modulating their activity. The methoxyphenoxyethyl side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-indole-3-carboxylate: Lacks the hydroxyl and methoxyphenoxyethyl groups, making it less versatile in biological applications.

    5-Hydroxy-2-methyl-1H-indole-3-carboxylate: Similar but lacks the ethyl and methoxyphenoxyethyl groups, affecting its chemical reactivity and biological activity.

Uniqueness

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is unique due to the combination of functional groups that enhance its chemical reactivity and potential biological activities. The presence of the methoxyphenoxyethyl side chain distinguishes it from simpler indole derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-4-26-21(24)20-14(2)22(17-10-9-15(23)13-16(17)20)11-12-27-19-8-6-5-7-18(19)25-3/h5-10,13,23H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBANOUXSXPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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